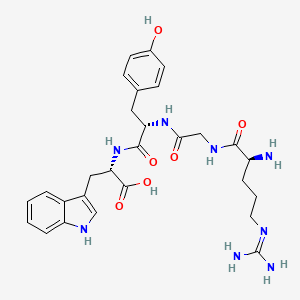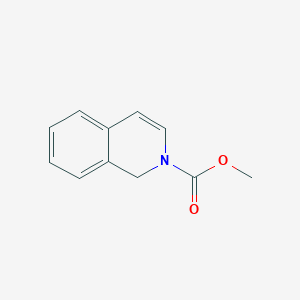
1,3-Dihydroxypropan-2-yl octadec-11-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl octadec-11-enoate is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction of 1,3-dihydroxypropan-2-yl and octadec-11-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-dihydroxypropan-2-yl with octadec-11-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl octadec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-11-enoic acid or corresponding ketones.
Reduction: Formation of 1,3-dihydroxypropan-2-yl alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl octadec-11-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may affect cell signaling pathways related to inflammation and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroxypropan-2-yl hexadec-9-enoate
- 1,3-Dihydroxypropan-2-yl undec-10-enoate
- 1,3-Dihydroxypropan-2-yl nonadec-9-enoate
Uniqueness
1,3-Dihydroxypropan-2-yl octadec-11-enoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Properties
CAS No. |
329767-15-9 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl octadec-11-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h7-8,20,22-23H,2-6,9-19H2,1H3 |
InChI Key |
OTDARJOVCLILGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


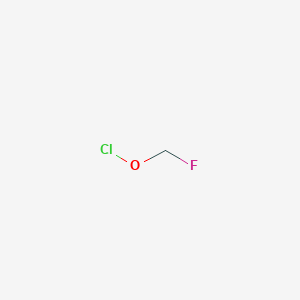
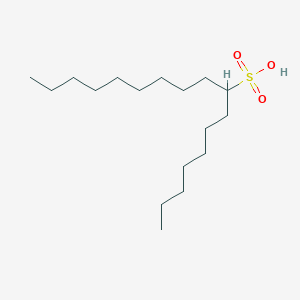
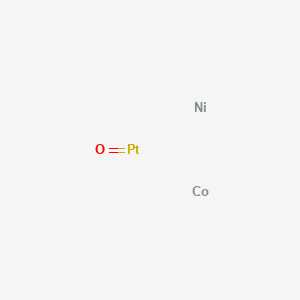
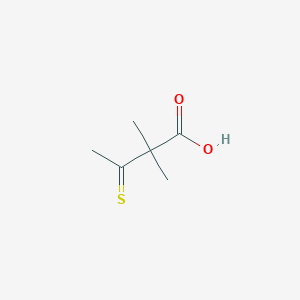
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
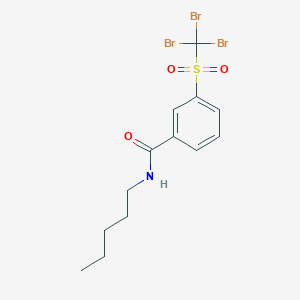
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)


